3-Chloro-2-hydroxypropyl acetate
Overview
Description
3-Chloro-2-hydroxypropyl acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
The mode of action of 3-Chloro-2-hydroxypropyl acetate is largely dependent on the specific chemical reaction in which it is involved. As an intermediate, it can participate in various types of reactions, including nucleophilic substitutions or condensation reactions . The exact nature of its interaction with its targets would depend on the specific reaction conditions and the presence of other reactants.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with it . For example, its reactivity might increase at higher temperatures or under acidic or basic conditions. Additionally, it might react with other chemicals present in the environment, potentially leading to the formation of different products.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-hydroxypropyl acetate plays a significant role in biochemical reactions, particularly in the formation of monodisperse porous microspheres . The hydroxyl groups in this compound allow it to interact with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in biochemical assays and synthetic applications.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression by interacting with specific biomolecules. The compound’s ability to form stable complexes with proteins and enzymes can lead to changes in cellular metabolism and function. For example, its interaction with cell surface receptors can modulate signal transduction pathways, impacting cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive chloropropyl moiety, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. The compound’s hydroxyl groups also play a role in stabilizing these interactions, ensuring effective binding and subsequent biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Its reactivity can lead to gradual degradation, affecting its long-term efficacy in biochemical assays. Studies have shown that the compound maintains its activity for extended periods, but prolonged exposure to environmental factors can reduce its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic properties, leading to cellular damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s chloropropyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new metabolites. These reactions can impact metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s hydrophilic nature facilitates its movement through aqueous environments, enhancing its distribution within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules, facilitating its role in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-hydroxypropyl acetate can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxypropyl acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 3-chloro-2-hydroxypropyl alcohol and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are 3-chloro-2-hydroxypropyl alcohol and acetic acid.
Scientific Research Applications
3-Chloro-2-hydroxypropyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of surfactants, resins, and coatings
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but contains a methacrylate group instead of an acetate group.
3-Chloro-2-hydroxypropyl trimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic and suitable for different applications.
Uniqueness
3-Chloro-2-hydroxypropyl acetate is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for use in various chemical reactions and industrial applications. Its ability to undergo nucleophilic substitution reactions also makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIBUEQIBYRALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285790 | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24573-30-6 | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24573-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 3-chloro-, 1-acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using cesium-modified heteropolyacid catalysts for this reaction compared to other methods?
A: Traditional methods for synthesizing 3-chloro-2-hydroxypropyl acetate often suffer from low selectivity, harsh reaction conditions, and the formation of undesirable byproducts. The research presented in the paper [] highlights the benefits of using cesium-modified heteropolyacid catalysts supported on clay:
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